DNOC-potassium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DNOC-potassium is synthesized through the sulfonation of ortho-cresol with excess sulfuric acid at temperatures between 80°C and 100°C. The resulting disulfonate is then treated with nitric acid to produce DNOC. The potassium salt is formed by neutralizing DNOC with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and nitration processes, followed by neutralization with potassium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: DNOC-potassium undergoes various chemical reactions, including:
Oxidation: DNOC can be oxidized to form dinitrophenol derivatives.
Reduction: Reduction of DNOC leads to the formation of aminophenol derivatives.
Substitution: DNOC can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products:
Oxidation: Dinitrophenol derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated DNOC compounds.
Scientific Research Applications
DNOC-potassium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in treating certain metabolic disorders.
Industry: Employed as a pesticide in agriculture to control insect and weed pests
Mechanism of Action
DNOC-potassium acts as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to increased metabolic rate and energy expenditure, ultimately causing cellular toxicity. The primary molecular targets are the mitochondrial membrane proteins involved in the electron transport chain .
Comparison with Similar Compounds
Dinoseb: A related compound where the methyl group is replaced by a sec-butyl group.
Dinoterb: Similar to DNOC but with a tert-butyl group.
Dinocap: Contains a 1-methylheptyl group instead of the methyl group in DNOC
Uniqueness: DNOC-potassium is unique due to its high solubility in water and moderate volatility, which enhances its effectiveness as a pesticide. Its ability to disrupt ATP production makes it a potent insecticide and herbicide .
Properties
CAS No. |
5787-96-2 |
---|---|
Molecular Formula |
C7H5KN2O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
potassium;2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.K/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1 |
InChI Key |
ZSUHWKOUWKJIOR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
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